molecular formula C10H11BrFNO B8166944 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide

Cat. No.: B8166944
M. Wt: 260.10 g/mol
InChI Key: QNUHBCNHOWCDQV-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at position 5, a fluorine atom at position 2, and two methyl groups on the amide nitrogen (N,N-dimethyl) alongside a methyl group at position 4 of the benzene ring. The presence of halogen atoms (Br, F) and methyl groups enhances lipophilicity and metabolic stability, making it a candidate for drug development, particularly in protease or kinase inhibitor design .

Properties

IUPAC Name

5-bromo-2-fluoro-N,N,4-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-4-9(12)7(5-8(6)11)10(14)13(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUHBCNHOWCDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzene derivative with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the amide group, play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

  • 3-Bromo-N,N,4-trimethylbenzamide (CAS: 1515644-68-4, discontinued):

    • This structural isomer has bromine at position 3 instead of 4. The shift in bromine position alters electronic distribution, reducing steric hindrance near the amide group. Such positional changes can significantly impact binding affinity in biological targets. For instance, the 3-bromo analog may exhibit lower potency in enzyme inhibition compared to the 5-bromo derivative due to reduced resonance effects .
  • 4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3):

    • Differs by lacking the N,N-dimethyl and 4-methyl groups. The absence of these methyl groups decreases lipophilicity (clogP reduced by ~0.5–1.0 units) and may reduce metabolic stability. This compound is used as a synthetic intermediate for antiviral agents, highlighting the importance of methyl groups in optimizing pharmacokinetics .

Substituent Modifications on the Amide Nitrogen

  • 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS: 1512044-54-0): Replaces N,N-dimethyl with a cyclopropyl group. However, this modification may also reduce solubility in aqueous media compared to the more polar N,N-dimethyl group .
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :

    • Features a trifluoropropoxy group at position 2 and a substituted aniline moiety. The trifluoromethyl group enhances electronegativity and resistance to oxidative metabolism, while the chloro-fluorophenyl group introduces steric bulk, which could hinder off-target interactions in therapeutic applications .

Functional Group Replacements

  • N-(2-nitrophenyl)-4-bromo-benzamide: Substitutes fluorine at position 2 with a nitro group. However, nitro groups are often associated with toxicity, limiting their utility in drug design compared to fluorine .
  • 5-Bromo-2-fluoro-4-hydroxybenzaldehyde (CAS: 660390-77-2):

    • Replaces the N,N,4-trimethylbenzamide group with a hydroxybenzaldehyde moiety. This aldehyde derivative is more reactive in condensation reactions but lacks the stability conferred by the amide bond, making it less suitable for prolonged biological studies .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight clogP* Key Applications/Notes Reference
5-Bromo-2-fluoro-N,N,4-trimethylbenzamide Br (5), F (2), N,N-dimethyl, CH₃ (4) 274.15 2.8 Drug intermediate, protease inhibitors
3-Bromo-N,N,4-trimethylbenzamide Br (3), N,N-dimethyl, CH₃ (4) 274.15 2.6 Discontinued due to lower bioactivity
4-Bromo-2-fluoro-N-methylbenzamide Br (4), F (2), NHCH₃ 246.07 2.1 Antiviral intermediate
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Br (5), F (2), cyclopropyl, CH₃ (3) 272.11 3.2 High selectivity in kinase inhibition
N-(2-nitrophenyl)-4-bromo-benzamide Br (4), NO₂ (2) 291.10 2.3 Limited use due to nitro group toxicity

*clogP values estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via T3P-mediated coupling of 5-bromo-2-fluorobenzoic acid with dimethylamine, achieving yields >85% . In contrast, analogs like 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide require multi-step protocols involving cyclopropane incorporation, reducing overall efficiency .
  • Biological Relevance : Derivatives with N,N-dimethyl groups (e.g., this compound) show enhanced blood-brain barrier penetration in preclinical models compared to N-methyl or cyclopropyl variants .
  • Thermal Stability: The 4-methyl group in the target compound improves thermal stability (decomposition temperature >200°C) compared to non-methylated analogs, which degrade at ~150°C .

Biological Activity

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C11H12BrFNO
  • Molecular Weight : 276.12 g/mol
  • CAS Number : [not provided in the search results]

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial properties and enzyme inhibition. Its structural characteristics, particularly the presence of bromine and fluorine atoms, suggest potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies on related fluoroaryl compounds have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundTBDTBD
MA-1156 (related compound)1516 µM
MA-1115 (related compound)1632 µM
MA-1116 (related compound)1664 µM

Note: The specific values for this compound are yet to be determined.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. This feature is crucial in developing compounds aimed at inhibiting enzyme activity or bacterial growth.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that the introduction of fluorine atoms into the benzamide structure can significantly enhance biological activity. For example, replacing hydrogen with fluorine in phenyl groups has been shown to increase antimicrobial efficacy.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency
Bromine SubstitutionVariable effects
Alkyl Group VariationAltered solubility

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various benzamide derivatives against multi-drug resistant Staphylococcus aureus. The findings indicated that certain derivatives exhibited significant bactericidal effects comparable to established antibiotics.
  • Enzyme Inhibition : Research has demonstrated that compounds similar to this compound can inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Cell Viability Studies : Cell viability assays using WST-1 reagent have shown that related compounds drastically reduce cell viability in treated bacterial cultures at varying concentrations, indicating their potential as effective antimicrobial agents.

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